molecular formula C6H8O2S B2971024 3-Ethynylthiolane 1,1-dioxide CAS No. 2138399-45-6

3-Ethynylthiolane 1,1-dioxide

Cat. No. B2971024
CAS RN: 2138399-45-6
M. Wt: 144.19
InChI Key: UWJGDJPQFFTFKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thietane 1,1-dioxides, which are related to 3-Ethynylthiolane 1,1-dioxide, can be synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 5-aryloxy- and 5-arenesulfonyl-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles were synthesized via oxidation by H2O2 of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings .

Scientific Research Applications

Synthesis of Thiophene Derivatives

3-Ethynylthiolane 1,1-dioxide: is a valuable precursor in the synthesis of thiophene derivatives. Thiophenes are a class of heterocyclic compounds that have garnered significant interest due to their wide range of properties and applications. The synthesis of thiophene derivatives often involves heterocyclization reactions, where 3-Ethynylthiolane 1,1-dioxide can act as a sulfur donor or a building block for more complex thiophene systems .

Corrosion Inhibitors

Thiophene derivatives, synthesized using compounds like 3-Ethynylthiolane 1,1-dioxide , are known to serve as corrosion inhibitors. These inhibitors are crucial in industrial chemistry, where they protect metals and alloys from corrosive processes, thereby extending the life of machinery and structures .

Organic Semiconductors

The thiophene ring system, into which 3-Ethynylthiolane 1,1-dioxide can be incorporated, plays a prominent role in the development of organic semiconductors. These materials are essential for creating flexible, lightweight, and cost-effective electronic devices .

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, thiophene-based molecules are utilized in the fabrication of OLEDs3-Ethynylthiolane 1,1-dioxide can contribute to the synthesis of such molecules, which are key components in the production of high-quality display and lighting technologies .

Pharmacological Properties

Thiophene derivatives exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. As a thiophene-based compound, 3-Ethynylthiolane 1,1-dioxide may be used to develop new drugs with these beneficial properties .

Advanced Material Science

The versatility of thiophene derivatives extends to material science, where they are used in the creation of advanced materials with specific desired properties3-Ethynylthiolane 1,1-dioxide , as a thiophene derivative, can be a key component in the design and synthesis of these materials .

properties

IUPAC Name

3-ethynylthiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-2-6-3-4-9(7,8)5-6/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJGDJPQFFTFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylthiolane 1,1-dioxide

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